2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group attached to a trimethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or amidation reactions .Molecular Structure Analysis
The compound contains a benzofuro[3,2-d]pyrimidin-2-yl group, which is a bicyclic structure consisting of a benzene ring fused to a furan and a pyrimidine ring .Scientific Research Applications
Structural Analysis and Synthetic Approaches
Crystal Structures of Pyrimidine Derivatives : Research has explored the crystal structures of related pyrimidine derivatives, revealing insights into the molecular conformation, bond angles, and interactions within such molecules. These studies contribute to understanding how structural variations influence physical and chemical properties, which is crucial for designing compounds with desired characteristics (Subasri et al., 2017).
Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives : A notable synthesis approach involves aza-Wittig reactions leading to benzofuro[3,2-d]pyrimidine derivatives. This method showcases the versatility in synthesizing complex heterocyclic systems, which could be pivotal for developing novel compounds with potential scientific applications (Wang et al., 2019).
Potential Biological Activities
Antitumor Activities : Studies have shown that certain pyrimidine derivatives exhibit promising antitumor activities. The design and synthesis of classical and nonclassical derivatives as potential inhibitors for key enzymes highlight the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).
Antifolate Inhibitors : Pyrimidine compounds have been evaluated as antifolate inhibitors, targeting enzymes such as thymidylate synthase and dihydrofolate reductase. These studies are significant for understanding the mechanism of action and enhancing the efficacy of antifolate-based therapies (Gangjee et al., 1996).
Antimicrobial Activity : The synthesis and study of pyrimidine-triazole derivatives have explored their antimicrobial potential. These findings contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, addressing a crucial need in public health (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and other proteins involved in cellular processes.
Mode of action
The compound might interact with its targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions. These interactions can lead to changes in the conformation or activity of the target proteins .
Biochemical pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-5-6-11-28-24(30)23-22(18-9-7-8-10-19(18)31-23)27-25(28)32-14-20(29)26-21-16(3)12-15(2)13-17(21)4/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSILUSWNXDGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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